2-[4-(1-aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
2-[4-(1-aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 4-(1-aminoethyl)phenylamine with a thiazolidine-1,1-dione derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-(1-aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-[4-(aminomethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione: This compound has a similar structure but with a different substituent on the phenyl ring.
2-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]ethanamine: Another structurally related compound with different functional groups.
Uniqueness
2-[4-(1-aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1016744-86-7 |
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Molecular Formula |
C11H16N2O2S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanamine |
InChI |
InChI=1S/C11H16N2O2S/c1-9(12)10-3-5-11(6-4-10)13-7-2-8-16(13,14)15/h3-6,9H,2,7-8,12H2,1H3 |
InChI Key |
ZYDYTIIIADYIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCS2(=O)=O)N |
Purity |
95 |
Origin of Product |
United States |
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